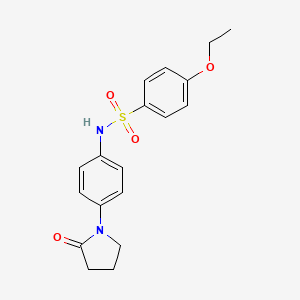

4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-24-16-9-11-17(12-10-16)25(22,23)19-14-5-7-15(8-6-14)20-13-3-4-18(20)21/h5-12,19H,2-4,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYKOFKKFITOBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.

Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the sulfonamide or other functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. A study on related benzamide derivatives demonstrated their effectiveness against various cancer cell lines, including HeLa and MDA-MB231 cells. The structural features of these compounds suggest they may inhibit key enzymes involved in tumor progression, which warrants further investigation into their anticancer potential .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in conditions such as arthritis or chronic inflammatory disorders .

Enzyme Inhibition

Sulfonamide derivatives have been studied for their inhibitory effects on enzymes related to various diseases. The presence of the sulfonamide group allows these compounds to act as effective inhibitors of carbonic anhydrases and other relevant enzymes, which could be exploited for therapeutic purposes .

Study on Benzamide Derivatives

A significant study demonstrated that benzamide derivatives containing oxopyrrolidinyl moieties exhibited promising anticancer activities. The structure–activity relationship (SAR) indicated that specific modifications at the phenyl ring could enhance biological efficacy .

Mechanistic Insights

Research into similar compounds revealed their capability to modulate enzyme activities associated with cancer progression and inflammation, suggesting that 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide may follow comparable mechanisms .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyrrolidinone ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key analogues and their properties:

Key Observations:

- Ethoxy vs. Methoxy : The ethoxy group in the target compound likely provides intermediate lipophilicity compared to the methoxy group in Compound 32, balancing cellular uptake and metabolic stability .

- Pyrrolidinone vs. Other Cyclic Moieties: Replacement of imidazolidin-2-one (IMZ) with pyrrolidin-2-one (as in PYB-SA derivatives) improves antimicrotubule activity by optimizing steric fit in the colchicine-binding pocket .

- N-Substituents: Biphenyl (Compound 33) and dimethoxyphenyl (Compound 29) substituents modulate solubility and binding affinity.

Antimicrotubule Activity:

- Target Compound : Predicted to inhibit tubulin polymerization via colchicine-site binding, analogous to PYB-SA derivatives. Molecular docking studies (using MOE software) suggest strong interactions with β-tubulin residues (e.g., Cys241, Val318) .

- Compound 19 : Exhibits moderate cytotoxicity (IC₅₀ ~1–5 µM in SRB assays) against cancer cell lines, attributed to its unsubstituted N-phenyl group, which may limit tubulin-binding efficiency .

- Compound 33 : Shows enhanced potency (IC₅₀ <1 µM) due to biphenyl-induced π-stacking with aromatic tubulin residues .

Cytotoxicity Data (Representative Compounds):

| Compound | IC₅₀ (µM) | Cell Line | Assay Method |

|---|---|---|---|

| Compound 19 | 3.2 | MCF-7 (breast cancer) | SRB |

| Compound 33 | 0.8 | A549 (lung cancer) | SRB |

| Compound 29 | 2.5 | HeLa (cervical cancer) | SRB |

Yield Drivers:

Biological Activity

4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known by its CAS number 941890-77-3, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is , with a molecular weight of approximately 360.43 g/mol. The structure features an ethoxy group and a pyrrolidinone moiety that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂O₄S |

| Molecular Weight | 360.43 g/mol |

| CAS Number | 941890-77-3 |

| SMILES Representation | CCOc1ccc(cc1)S(=O)(=O)Nc1ccc(cc1)N1CCCC1=O |

Anticancer Properties

Recent studies have demonstrated that derivatives of benzenesulfonamides, including those with the pyrrolidinone structure, exhibit significant antiproliferative activity against various cancer cell lines. Specifically, compounds similar to 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide have shown effectiveness in inhibiting cell growth in low nanomolar to low micromolar concentrations.

Efficacy Against Cancer Cell Lines

In vitro studies have revealed that this compound exhibits cytotoxic effects on several human cancer cell lines, including:

- HT-1080 (fibrosarcoma)

- HT-29 (colorectal carcinoma)

- M21 (melanoma)

- MCF7 (breast cancer)

The observed IC50 values range from 0.0087 to 8.6 μM for different derivatives, indicating a strong potential for therapeutic application in oncology .

The primary mechanism through which 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exerts its anticancer effects is by targeting the colchicine-binding site (C-BS) on tubulin. This interaction leads to microtubule depolymerization, which is crucial for disrupting mitotic spindle formation during cell division.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Microtubule Depolymerization | Inhibits tubulin polymerization, disrupting mitosis |

| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells |

| Binding Affinity | Strong binding to colchicine-binding site |

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that derivatives of this compound exhibit low toxicity towards non-cancerous cells and chick embryos, suggesting a favorable therapeutic index. Further studies are required to fully elucidate the safety profile and pharmacokinetics of this compound .

Study on Antiproliferative Effects

A study published in PubMed evaluated a series of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides, including our compound of interest. The findings indicated significant antiproliferative activity across multiple cancer cell lines with minimal toxicity observed in normal cells. The study concluded that these compounds could serve as promising candidates for further development as anticancer agents .

Cardiovascular Implications

Research has also explored the cardiovascular effects of related benzenesulfonamide compounds. For instance, studies demonstrated that certain derivatives could modulate perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential applications beyond oncology, indicating that compounds like 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide may influence cardiovascular physiology through calcium channel interactions .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 4-ethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

Methodological Answer:

- Synthesis Steps :

- Core Formation : React 4-aminophenylpyrrolidin-2-one with 4-ethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Purification : Use flash chromatography with gradients of methylene chloride and ethyl acetate (e.g., 95:5 to 85:15) to isolate the product. Purity validation via HPLC (≥95%) is critical .

- Yield Optimization : Adjust reaction time (12–24 hours) and temperature (25–50°C) to balance yield (typically 18–54%) and purity .

Q. How is the compound characterized structurally and analytically?

Methodological Answer:

- Key Techniques :

- ¹H/¹³C NMR : Assign peaks for ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), pyrrolidinone carbonyl (δ ~175 ppm), and sulfonamide NH (δ ~10.2 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 375.12 for C₁₉H₂₁N₂O₄S) .

- Melting Point : Typical range 180–210°C (depends on crystallinity) .

- Purity Assessment : Use TLC (Rf ~0.3–0.5 in EtOAc/hexane) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or tubulin polymerization using fluorogenic substrates (IC₅₀ determination) .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (48–72 hours, 1–100 μM dose range) .

- Data Interpretation : Compare with control compounds (e.g., CA-4 for tubulin inhibition) and validate statistical significance (p < 0.05) .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

Methodological Answer:

- Molecular Docking : Use MOE or AutoDock to model binding to α,β-tubulin (PDB: 1SA0) or kinases. Focus on hydrogen bonding (sulfonamide NH to Asp26/Glu198) and hydrophobic interactions (ethoxy/pyrrolidinone with Val23/Leu248) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA ΔG ≤ −8 kcal/mol) .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

Q. How can conflicting data on biological activity across studies be resolved?

Methodological Answer:

- Root Cause Analysis :

- Validation : Replicate studies in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational and experimental methods validate its pharmacokinetic (PK) profile?

Methodological Answer:

- In Silico Prediction : Use SwissADME to estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s), CYP inhibition (risk score < 0.5) .

- Experimental PK :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.